molecular formula C14H18N4OS B2927239 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034546-36-4

2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2927239
CAS No.: 2034546-36-4
M. Wt: 290.39
InChI Key: BBBJSPROFBTGDM-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It is synthesized by 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This process affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of a class of nitrogen-containing heterocycles, which are structural elements of natural products and pharmaceutically active compounds . These compounds often interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation.

Properties

IUPAC Name

2,4-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9-13(20-10(2)17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBJSPROFBTGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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